

An In-depth Technical Guide on IRAK4 Kinase Inhibition by ND-2158

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of **ND-2158**, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information presented is intended to support researchers and professionals in the fields of immunology, oncology, and drug development in understanding the therapeutic potential of targeting the IRAK4 signaling pathway.

Core Concepts of IRAK4 Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine-protein kinase that functions as a master regulator in the innate immune response.[1] It plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, these receptors recruit the adaptor protein MyD88.[4][5] MyD88, in turn, recruits and activates IRAK4, which then phosphorylates and activates IRAK1.[2][6] This initiates a downstream signaling cascade involving TRAF6, ultimately leading to the activation of transcription factors such as NF-kB and the production of pro-inflammatory cytokines.[7][8] Pathological activation of this pathway is implicated in various autoimmune diseases and certain cancers, making IRAK4 an attractive therapeutic target.[9][10]

ND-2158: A Potent and Selective IRAK4 Inhibitor



ND-2158 is a small molecule, competitive inhibitor of IRAK4 that binds to the ATP pocket of the kinase.[9][11] It has demonstrated high potency and selectivity, with a favorable pharmacokinetic profile for in vivo studies.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for **ND-2158**, showcasing its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of ND-2158

Parameter	Value	Cell/System	Stimulation	Reference
Biochemical Potency				
IRAK4 Ki	1.3 nM	Biochemical Assay	-	[9][11][12]
IRAK4 Ki	1.2 ± 0.5 nM	Biochemical Assay	-	[13]
Cellular Activity (IC50)				
TNFα Production	130 ± 50 nM	THP-1 cells	LPS	[13]
TNFα Production	211 ± 158 nM	Human PBMCs	R848 (TLR7/8 agonist)	[13]
TNFα Production	316 ± 163 nM	Human Whole Blood	R848 (TLR7/8 agonist)	[13]
Cell Viability (OCI-Ly10)	1.09 μΜ	ABC DLBCL Cell Line	-	[14]
Cell Viability (TMD8)	~1 µM	ABC DLBCL Cell Line	-	[9]

Table 2: In Vivo Efficacy of ND-2158



Animal Model	Dosing	Efficacy	Reference
Collagen-Induced Arthritis (Mouse)	30 mg/kg IP BID	Alleviated arthritis symptoms	[15]
Gout Formation (Mouse)	Not specified	Blocked gout formation	[11][12]
ABC DLBCL Xenograft (OCI-Ly10)	100 mg/kg/day (twice daily)	Retarded tumor growth	[9][16]
LPS-Induced TNF Production (Rat)	Dose-dependent	Significantly reduced serum TNF levels	[9]

Table 3: Pharmacokinetic Properties of ND-2158 in Mice

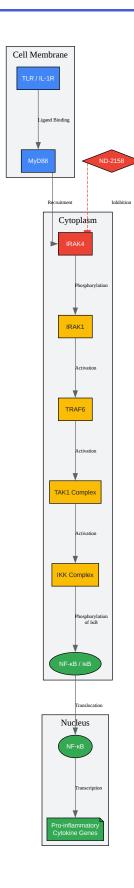
Dose	T1/2 (h)	Cmax (ng/mL)	AUC (ng*h/mL)	Bioavailability (%F)
10 mg/kg PO	2.0	506	1,440	66
30 mg/kg PO	2.5	1,730	6,940	100

Data derived from graphical representation in Kelly PN, et al. J Exp Med. 2015.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the IRAK4 signaling cascade and a general experimental workflow for evaluating IRAK4 inhibitors are provided below.

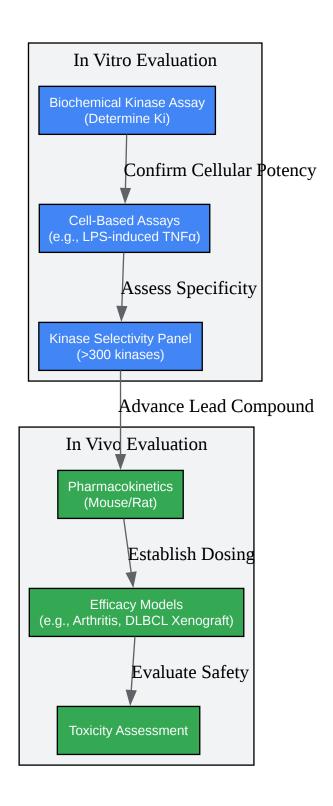




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Caption: IRAK4 Signaling Pathway and ND-2158 Inhibition.





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Caption: General Experimental Workflow for IRAK4 Inhibitor Evaluation.

Detailed Experimental Protocols



The following sections provide methodologies for key experiments cited in the evaluation of **ND-2158**.

IRAK4 Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory constant (Ki) of ND-2158 against IRAK4 kinase.

Methodology:

- Assay Type: Radioactive kinase assay.[15]
- Enzyme: Recombinant human IRAK4.
- Substrate: A suitable peptide or protein substrate for IRAK4.
- Cofactor: [y-33P]ATP at a concentration near the Km for ATP (e.g., 10 μM).[15]
- Procedure:
 - ND-2158 is serially diluted to create a range of concentrations.
 - The inhibitor is pre-incubated with the IRAK4 enzyme in a reaction buffer.
 - The kinase reaction is initiated by the addition of the substrate and [y-33P]ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the free [y-33P]ATP, typically using phosphocellulose filter plates.
 - The amount of incorporated radioactivity is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control.
 Dose-response curves are generated, and IC50 values are determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.



Cellular Assay: LPS-Induced TNFα Production in Human PBMCs

Objective: To measure the potency of **ND-2158** in a cellular context by assessing its ability to inhibit the production of a key pro-inflammatory cytokine.

Methodology:

- Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.[15]
- Stimulant: Lipopolysaccharide (LPS), a TLR4 agonist (e.g., 1 μg/mL).[9]
- Procedure:
 - PBMCs are plated in 96-well plates at a specific density (e.g., 100,000 cells/well).[15]
 - Cells are pre-treated with various concentrations of ND-2158 or a vehicle control (DMSO) for 1 hour.[9]
 - LPS is added to the wells to stimulate the cells.
 - The plates are incubated for a set period (e.g., 5 hours) to allow for cytokine production.
 - The cell culture supernatant is collected.
- Readout: The concentration of TNFα in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
- Data Analysis: The inhibition of TNFα production is calculated relative to the LPS-stimulated, vehicle-treated control. IC50 values are determined from the dose-response curve.

In Vivo Model: ABC DLBCL Xenograft

Objective: To evaluate the anti-tumor efficacy of **ND-2158** in a mouse model of Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation.



Methodology:

- Animal Model: Immunocompromised mice, such as NOD/SCID mice.[9]
- Cell Line: OCI-Ly10, an ABC DLBCL cell line with the MYD88 L265P mutation, is implanted subcutaneously into the mice.[9][16]
- Treatment:
 - Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups (n=4 per group).[9]
 - ND-2158 is administered, for example, at a dose of 100 mg/kg/day, delivered as two 50 mg/kg doses twice daily via oral gavage or intraperitoneal injection.
 - The vehicle control group receives the formulation solution without the active compound.
- · Monitoring:
 - Tumor volume is measured regularly (e.g., daily or every other day) using calipers.[9]
 - Animal body weight and general health are monitored throughout the study.[17]
- Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis
 (e.g., mixed-effects model) is used to compare the growth rates between the ND-2158
 treated group and the vehicle control group.[9]

Conclusion

ND-2158 is a highly potent and selective IRAK4 inhibitor with demonstrated activity in both in vitro and in vivo models of inflammation and cancer.[9][11][12] Its ability to effectively block the MyD88-dependent signaling pathway provides a strong rationale for its therapeutic development in autoimmune disorders and malignancies driven by aberrant IRAK4 signaling, such as MYD88-mutated ABC DLBCL.[10][18] The data and protocols presented in this guide offer a foundational understanding for further research and development of IRAK4-targeted therapies.



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